4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Description
4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one is a complex organic compound that features a unique combination of indole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
4-methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-12-27(25,26)22(19(13)23)17-8-5-7-16(11-17)20(24)21-14(2)10-15-6-3-4-9-18(15)21/h3-9,11,13-14H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLYDQFQCNZRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N4C(=O)C(CS4(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the acylation of (2-oxoindolin-3-yl)acetonitriles with Boc2O in the presence of DMAP at room temperature . This is followed by the reaction with various reagents to introduce the thiazolidinone moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities of reagents and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazolidinone moiety, while substitution reactions can introduce various functional groups to the indole ring.
Scientific Research Applications
4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thiazolidinone moiety may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and have similar biological activities.
Thiazolidinone Derivatives: Compounds such as thiazolidinediones, used in diabetes treatment, share the thiazolidinone moiety and exhibit similar chemical properties.
Uniqueness
4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one is unique due to its combination of indole and thiazolidinone moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
